molecular formula C6H9NO3S B3055217 N-(furan-2-ylmethyl)methanesulfonamide CAS No. 6341-33-9

N-(furan-2-ylmethyl)methanesulfonamide

Cat. No.: B3055217
CAS No.: 6341-33-9
M. Wt: 175.21 g/mol
InChI Key: MWYZWLQBGDDXSZ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)methanesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a furan ring attached to a methanesulfonamide group

Scientific Research Applications

Chemistry:

  • N-(furan-2-ylmethyl)methanesulfonamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of the furan ring into various chemical frameworks.

Biology:

  • This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. It is being studied for its ability to modulate biological pathways and its potential therapeutic effects.

Medicine:

  • In medicinal chemistry, this compound is being explored for its antimicrobial properties. It has shown activity against a range of bacterial strains, making it a potential candidate for the development of new antibiotics.

Industry:

  • The compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers and other advanced materials.

Safety and Hazards

The safety data sheet (SDS) for “N-(furan-2-ylmethyl)methanesulfonamide” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “N-(furan-2-ylmethyl)methanesulfonamide” and similar compounds could involve further exploration of their potential applications in various fields. Given the interest in bio-based products and the circular economy, these compounds could be of interest for the development of new materials or processes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reaction of Furan-2-ylmethanol with Methanesulfonyl Chloride:

Industrial Production Methods:

  • The industrial production of N-(furan-2-ylmethyl)methanesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: Typically carried out in an aqueous or organic solvent at controlled temperatures.

      Products: Oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives.

  • Reduction:

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in an inert atmosphere to prevent oxidation.

      Products: Reduction of the sulfonamide group can yield the corresponding amine.

  • Substitution:

      Reagents: Various nucleophiles such as amines or thiols.

      Conditions: Typically carried out in the presence of a base to facilitate the substitution reaction.

      Products: Substitution reactions can lead to the formation of a wide range of derivatives with different functional groups.

Mechanism of Action

  • The mechanism by which N-(furan-2-ylmethyl)methanesulfonamide exerts its effects involves the interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to the modulation of biological pathways and the therapeutic effects observed in medicinal applications.

Comparison with Similar Compounds

  • N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine:

    • This compound also contains a furan ring and has shown similar biological activities, such as enzyme inhibition.
  • N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide:

    • This compound has a similar sulfonamide group but with a different aromatic ring, leading to variations in its chemical and biological properties.

Uniqueness:

  • N-(furan-2-ylmethyl)methanesulfonamide is unique due to its specific combination of the furan ring and methanesulfonamide group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c1-11(8,9)7-5-6-3-2-4-10-6/h2-4,7H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYZWLQBGDDXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50979590
Record name N-[(Furan-2-yl)methyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50979590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6341-33-9
Record name NSC46207
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46207
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Furan-2-yl)methyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50979590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methanesulfonyl chloride (3.2 mL, 42 mmol) was slowly added to a stirring solution of furfurylamine (4.2 g, 43.2 mmol) and triethylamine (6 mL, 43 mmol) in anhydrous methylene chloride (110 mL). The reaction was stirred overnight at ambient temperature and then diluted with ethyl acetate. The organic solution was successively washed with 1N aqueous hydrochloric acid three times, saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride solutions, dried (anhydrous sodium sulfate), and filtered. The solution was concentrated under reduced pressure to give the desired product as a tan liquid (6.6 g, 89%). 1H NMR (CDCl3, 300 MHz) δ 7.39-7.38 (m, 1H), 6.33-6.31 (m, 2H), 5.02 (br s, 1H), 4.33-4.31 (d, 2H, J=6 Hz).
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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